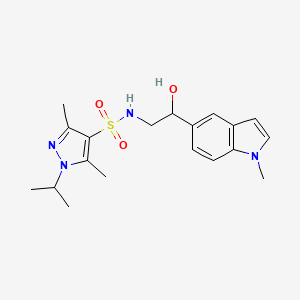

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

This compound is a sulfonamide derivative featuring a pyrazole core substituted with isopropyl and dimethyl groups at positions 1, 3, and 5, respectively.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S/c1-12(2)23-14(4)19(13(3)21-23)27(25,26)20-11-18(24)16-6-7-17-15(10-16)8-9-22(17)5/h6-10,12,18,20,24H,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVQPINMWDVCQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS Number: 2034527-03-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from recent research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₆N₄O₃S |

| Molecular Weight | 390.5 g/mol |

| CAS Number | 2034527-03-0 |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including the compound . Pyrazole-based compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For example, research indicates that derivatives similar to this compound demonstrate promising activity against breast cancer (MCF7), lung cancer (A549), and other tumor cell lines.

A study by Zheng et al. reported that certain pyrazole derivatives exhibited IC₅₀ values as low as 0.28 µM against A549 cells, indicating potent anticancer activity .

The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes or pathways associated with tumor growth and survival. For instance, some pyrazole compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Study 1: Cytotoxicity Assessment

In a recent study assessing the cytotoxicity of various pyrazole derivatives, this compound was evaluated for its effects on several cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity with an IC₅₀ value of approximately 0.75 mg/mL against HepG2 liver cancer cells.

Study 2: Inhibition of Tumor Growth

Another investigation focused on the compound's ability to inhibit tumor growth in vivo. Mice bearing xenograft tumors were treated with this compound, resulting in a significant reduction in tumor size compared to control groups. This study underscores the potential of this compound as a therapeutic agent in oncology.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A structurally related compound, 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27, ), shares the pyrazole-sulfonamide framework but differs in substituents and appended groups. Key comparisons are summarized below:

Data Table: Structural and Functional Comparison

Notes

- Further comparisons require data on additional structural relatives, such as indole-containing sulfonamides or pyrazole derivatives with varied substituents.

- Pharmacokinetic studies (e.g., LogP, plasma stability) are absent in the provided evidence but are critical for a comprehensive comparison.

Q & A

Q. What statistical approaches are recommended for analyzing multivariate data in this compound’s physicochemical property optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.